4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen atoms are further substituted with a propyl group and a thiophen-3-ylmethyl moiety. This structural complexity confers unique physicochemical and biological properties, positioning it within a class of compounds explored for antimicrobial, antitumor, and antiviral activities .
The 1,2,3-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets. The introduction of thiophene and alkyl substituents likely modulates lipophilicity and bioavailability, critical factors in drug design .
Properties
IUPAC Name |
4-methyl-N-propyl-N-(thiophen-3-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-3-5-15(7-10-4-6-17-8-10)12(16)11-9(2)13-14-18-11/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGFJLDAVNAOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the thiadiazole ring with a thiophen-3-ylmethyl halide in the presence of a base.
N-Propylation: The final step is the N-propylation of the intermediate compound using a suitable propylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide likely involves multi-step organic reactions common to thiadiazole derivatives. Based on analogous compounds, key steps may include:
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Condensation reactions : Formation of the thiadiazole ring via condensation of precursors (e.g., 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 4-chlorobenzoic acid) under reflux conditions with phosphorus oxychloride.
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Functionalization of substituents : Introduction of propyl and thiophen-3-ylmethyl groups through alkylation or nucleophilic substitution, potentially using reagents like alkyl halides or thiophene derivatives.
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Amide formation : Incorporation of the carboxamide group via coupling reactions with amines or hydrazides .
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiadiazole ring formation | 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol + 4-chlorobenzoic acid + POCl₃, reflux |
| 2 | Propyl group substitution | Alkylation with propyl halide under basic conditions |
| 3 | Thiophen-3-ylmethyl group introduction | Coupling with thiophen-3-ylmethyl amine or alkylation with thiophen-3-ylmethyl halide |
Chemical Reactivity
The compound’s reactivity is influenced by its structural features:
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Thiadiazole ring : Electron-withdrawing nature enhances electrophilic character, enabling nucleophilic substitutions.
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Amide group : Prone to hydrolysis under acidic/basic conditions to form carboxylic acids or carboxylate salts .
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Thiophene substituent : Contributes to biological activity and intermolecular interactions via hydrogen bonding.
Key Reaction Types :
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Nucleophilic Substitution :
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Amide Hydrolysis :
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Functional Group Modification :
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The propyl and thiophen-3-ylmethyl groups may undergo oxidation, reduction, or alkylation.
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Table 2: Reactivity of Functional Groups
| Functional Group | Reaction Type | Products |
|---|---|---|
| Thiadiazole ring | Nucleophilic substitution | Substituted thiadiazoles |
| Amide (–CONH₂) | Acidic hydrolysis | Carboxylic acid + amine |
| Thiophene substituent | Electrophilic substitution | Functionalized thiophene derivatives |
Structural and Spectroscopic Analysis
Characterization of the compound relies on techniques like NMR and IR spectroscopy:
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¹H NMR : Protons on the thiadiazole and thiophene rings exhibit distinct chemical shifts (e.g., thiophene protons typically resonate at δ 6.5–7.5 ppm).
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¹³C NMR : Carbonyl carbons (amide) appear at δ 160–170 ppm.
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IR : Amide NH stretches (~3300–3500 cm⁻¹) and thiadiazole ring vibrations (~1500–1600 cm⁻¹) .
Biological and Chemical Significance
While direct data on this compound is limited, analogous thiadiazole derivatives exhibit:
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Antimicrobial activity : Thiadiazole-thiophene hybrids often disrupt bacterial cell walls or enzymes .
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Anticancer potential : Amide functionalization enhances solubility and interaction with targets like tubulin or kinases .
Table 3: Biological Activity of Thiadiazole Derivatives
| Activity | Example Compounds | Mechanism |
|---|---|---|
| Anticancer | 1,3,4-thiadiazole derivatives | Tubulin inhibition, mitochondrial disruption |
| Antimicrobial | Thiophene-thiadiazole hybrids | Enzyme inhibition, membrane disruption |
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit various cancer cell lines through multiple mechanisms. For instance, derivatives similar to 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide have shown promising results against liver carcinoma cell lines with IC50 values ranging from 0.86 to 1.44 µM, indicating significant cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance their potency against cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated notable antimicrobial activities against a range of pathogens. Compounds similar to the target compound have been reported to exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain thiadiazole compounds showed remarkable activity against these organisms, suggesting their potential as antimicrobial agents .
Antiviral Activity
Recent studies have also explored the antiviral potential of thiadiazole derivatives. For example, certain analogs exhibited significant protective effects against Tobacco Mosaic Virus (TMV), with curative rates reaching up to 60% at specific concentrations . This suggests that the incorporation of thiadiazole moieties could enhance antiviral efficacy.
Pesticidal Activity
Thiadiazoles have been investigated for their insecticidal properties. Compounds within this class have shown effectiveness in controlling agricultural pests, thus contributing to crop protection strategies. The incorporation of thiadiazole structures has been linked to enhanced insecticidal activity, making them valuable in agricultural chemistry .
Synthesis of Functional Materials
The unique chemical structure of thiadiazoles allows them to be utilized in the synthesis of advanced materials. Their ability to form coordination complexes has potential applications in creating new materials with specific electronic or optical properties. This aspect is particularly relevant in the development of organic electronic devices and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiadiazole vs. Thiazole Derivatives
- Thiadiazole Derivatives: The target compound’s 1,2,3-thiadiazole core distinguishes it from thiazole-based analogs. For example, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compounds 3a–s in ) exhibit structural similarity but replace the sulfur atom in the thiadiazole ring with a nitrogen atom.
- Activity Implications : Thiadiazoles often exhibit superior antimicrobial activity compared to thiazoles due to enhanced electrophilicity. For instance, 1,2,3-thiadiazole-5-carboxamide derivatives (e.g., compound 7p in ) demonstrated antimycobacterial activity (MIC = 5 μg mL⁻¹ against Mtb H37Ra), whereas thiazole analogs required higher concentrations for similar effects .
Substituent Effects on Activity
Substituent modifications significantly influence biological activity:
- N-Alkyl Groups : The propyl group in the target compound may optimize lipophilicity. Bulky substituents (e.g., cyclohexyl in 7d ) reduced antimycobacterial activity (MIC >10 μg mL⁻¹), while smaller alkyl chains (e.g., methyl or ethyl) retained potency .
- Heteroaryl Substituents : The thiophen-3-ylmethyl group in the target compound contrasts with thiophen-2-yl derivatives (e.g., 7n in ). Positional isomerism impacts activity; 7n (thiophen-2-carboxamide) showed MIC = 2.5 μg mL⁻¹ against Mtb H37Ra, suggesting that substitution at the 3-position (as in the target) might alter steric or electronic interactions .
Table 1: Comparison of Key Compounds and Activities
Antimycobacterial Activity
- The target compound’s thiophen-3-ylmethyl substituent may enhance membrane penetration compared to phenyl or pyridinyl groups. Chloro-substituted phenyl analogs (e.g., 7h–j ) showed MIC = 2.5–5.0 μg mL⁻¹, while nitro or polyhalogenated derivatives lost activity .
Antitumor Potential
- While direct data for the target compound is unavailable, structurally related 1,2,3-thiadiazole-5-carbohydrazides exhibited IC₅₀ values of 10–50 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Bulk : Bulky groups (e.g., cyclohexyl in 7d ) reduce activity due to steric hindrance, whereas linear alkyl chains (e.g., propyl) balance lipophilicity and target binding .
- Electron-Withdrawing Groups : CF₃ or CF₃O substitutions (e.g., 7e–g ) destabilize the molecule, lowering activity. Halogens (Cl, Br) at meta/para positions enhance electrophilicity without steric penalties .
- Heteroaryl vs. Phenyl Rings : Thiophene and pyridine rings improve solubility and target specificity compared to phenyl, as seen in 7n and 3a–s .
Biological Activity
The compound 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₄N₄OS
- Molecular Weight : 250.31 g/mol
The presence of the thiophene ring and thiadiazole moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated activity against various strains of bacteria and fungi. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 µg/mL |
| 2 | Escherichia coli | 25 µg/mL |
| 3 | Aspergillus niger | 100 µg/mL |
These findings suggest that the compound could be further explored as an antimicrobial agent .
Antiviral Activity
Thiadiazole derivatives have also shown promise against viral infections. A notable study highlighted that certain derivatives demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV), with curative rates reaching up to 60% at specific concentrations:
| Compound | Curative Rate (%) at 500 µg/mL |
|---|---|
| A | 60 |
| B | 54 |
| Standard | 56 (Tiadinil) |
This indicates that modifications in the thiadiazole structure can enhance antiviral efficacy .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is another area of interest. Compounds similar to the target molecule have been evaluated for their cytotoxic effects on various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| A | HeLa | 7.01 |
| B | MCF-7 | 8.55 |
| C | NCIH460 | 14.31 |
These results demonstrate significant inhibition of cancer cell proliferation, suggesting a potential role in cancer therapy .
The biological activities of thiadiazole compounds are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
- Antimicrobial Study : A study focusing on the synthesis and evaluation of various thiadiazole derivatives showed that modifications in substituents significantly impacted antimicrobial activity. The most active compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Antiviral Efficacy : Research on antiviral properties revealed that certain structural modifications led to enhanced protective effects against TMV, indicating a structure-activity relationship that merits further investigation.
Q & A
Q. What statistical approaches address batch-to-batch variability in bioactivity data?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to datasets incorporating synthesis parameters (e.g., reaction time, solvent purity) and bioactivity outcomes. Use ANOVA with Tukey’s post-hoc test to identify significant outliers. Replicate high-variability experiments with orthogonal assays (e.g., SPR binding vs. cellular activity) .
Experimental Design Considerations
Q. How to design a high-throughput screening (HTS) pipeline for this compound?
- Methodological Answer : Use 384-well plates for primary screening against a 1,000-compound library (e.g., NCCS cancer cell lines). Automate liquid handling (Beckman Coulter Biomek) and readouts (fluorescence-based ATP assay). Confirm hits with dose-response curves (IC₅₀ determination) and counter-screen for false positives (e.g., luciferase inhibition) .
Q. What controls are essential in in vivo efficacy studies?
- Methodological Answer : Include vehicle control (DMSO/PBS), positive control (tiadinil for SAR induction), and negative control (scrambled analog). Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST for liver toxicity). Use ≥6 animals per group to ensure statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
